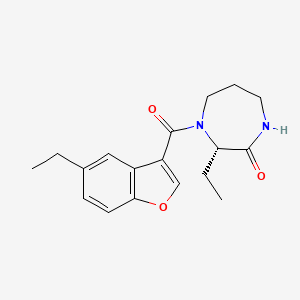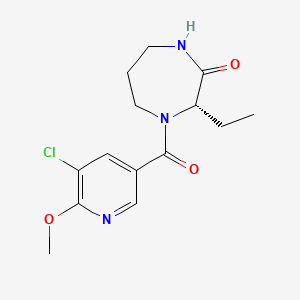![molecular formula C15H24N4O2 B7349419 (3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a benzodiazepine receptor antagonist that has been widely used in scientific research. It is a synthetic compound that was first developed by F. Hoffmann-La Roche Ltd. in the late 1970s.
作用機序
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are known to enhance the activity of the receptor. By blocking the effects of benzodiazepines, this compound 15-4513 can reverse the sedative and anxiolytic effects of these drugs.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may be related to its ability to reverse the sedative effects of benzodiazepines. This compound 15-4513 has also been shown to increase the activity of the GABA-A receptor, which is the target of benzodiazepines. This effect may be related to its ability to reverse the anxiolytic effects of benzodiazepines.
実験室実験の利点と制限
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has several advantages for use in lab experiments. It is a highly specific antagonist for the benzodiazepine receptor, which makes it a useful tool for studying the role of this receptor in the brain. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound 15-4513 has some limitations as well. It has a relatively short half-life in the body, which means that it must be administered frequently to maintain its effects. It also has some off-target effects, such as increasing the release of dopamine, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on (3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513. One area of interest is the development of new benzodiazepine receptor antagonists that are more potent and selective than this compound 15-4513. Another area of interest is the investigation of the role of benzodiazepine receptors in various neurological disorders, such as anxiety and insomnia. Finally, the use of this compound 15-4513 in combination with other drugs, such as alcohol and opioids, may provide new insights into the mechanisms of addiction and substance abuse.
合成法
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 can be synthesized using a multistep process that involves the reaction of 2-methylimidazole with 4-bromobutanoyl chloride, followed by the reaction of the resulting compound with 3-ethyl-4-oxo-1,4-diazepane-2-carboxylic acid. The final product is obtained through purification and crystallization.
科学的研究の応用
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research as a benzodiazepine receptor antagonist. It is used to study the role of benzodiazepine receptors in the brain and their involvement in anxiety, sleep, and other physiological processes. This compound 15-4513 has also been used to investigate the pharmacological effects of other drugs that act on the benzodiazepine receptor, such as alcohol and barbiturates.
特性
IUPAC Name |
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-13-15(21)17-7-5-10-19(13)14(20)6-4-9-18-11-8-16-12(18)2/h8,11,13H,3-7,9-10H2,1-2H3,(H,17,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNGHMRONHMEOR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7349340.png)

![(3R)-3-ethyl-4-[1-(3-fluorophenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349357.png)
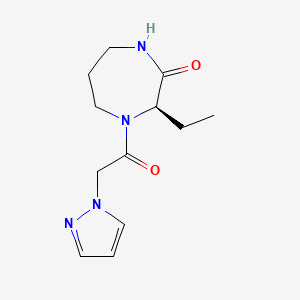
![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)
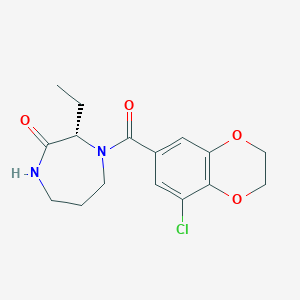
![(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)
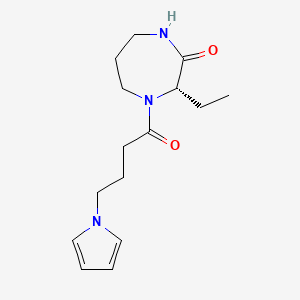
![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)
